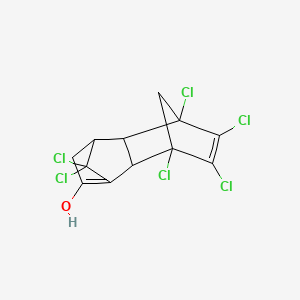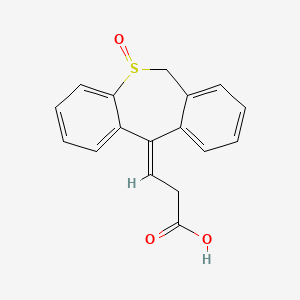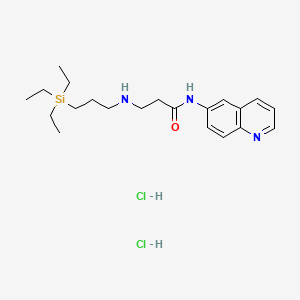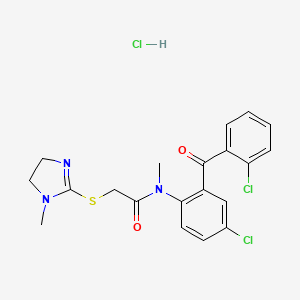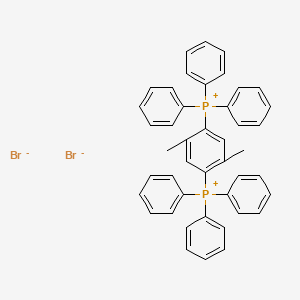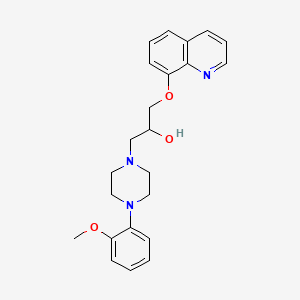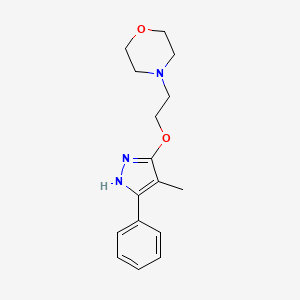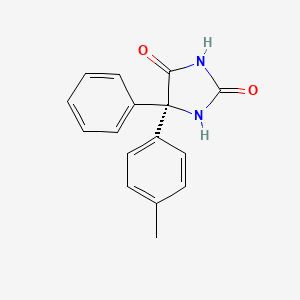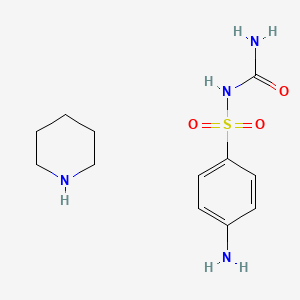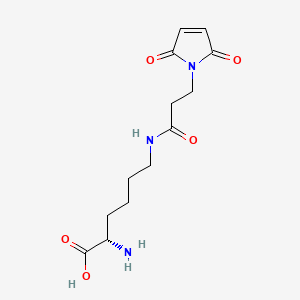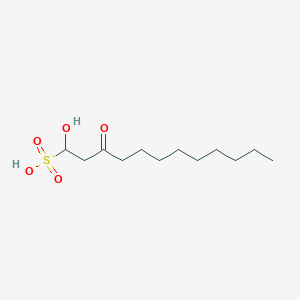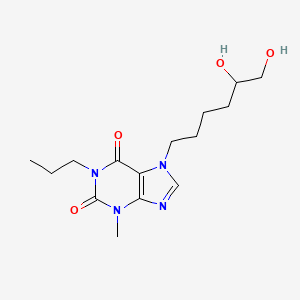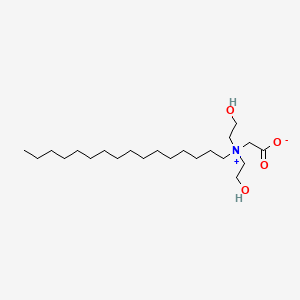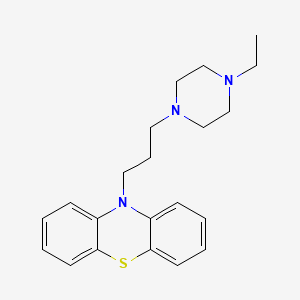
Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a phenothiazine core structure with a 3-(4-ethyl-1-piperazinyl)propyl substituent at the nitrogen atom. Phenothiazine derivatives have been extensively studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Substitution Reaction: The 3-(4-ethyl-1-piperazinyl)propyl group is introduced via a substitution reaction. This involves the reaction of phenothiazine with 3-chloropropylamine and 4-ethylpiperazine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic, antiemetic, and potential anticancer properties.
Industry: Utilized in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- involves its interaction with various molecular targets, including:
Dopamine Receptors: Acts as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: May also interact with serotonin receptors, contributing to its overall pharmacological profile.
Other Pathways: Involvement in other neurotransmitter pathways and ion channels, which may explain its diverse biological activities.
Comparison with Similar Compounds
Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side chain substituents.
Promethazine: Known for its antihistamine and antiemetic effects, differing in its side chain structure.
Perphenazine: Shares similar antipsychotic properties but has different substituents at the nitrogen atom.
Uniqueness
The unique 3-(4-ethyl-1-piperazinyl)propyl substituent in phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
110435-59-1 |
|---|---|
Molecular Formula |
C21H27N3S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
10-[3-(4-ethylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-2-22-14-16-23(17-15-22)12-7-13-24-18-8-3-5-10-20(18)25-21-11-6-4-9-19(21)24/h3-6,8-11H,2,7,12-17H2,1H3 |
InChI Key |
GIOMJPLTUCADCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


